molecular formula C17H13N B1330505 Benzylidene-2-naphthylamine CAS No. 891-32-7

Benzylidene-2-naphthylamine

Cat. No. B1330505
CAS RN: 891-32-7
M. Wt: 231.29 g/mol
InChI Key: CKIGNOCMDJFFES-UHFFFAOYSA-N
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Description

Benzylidene-2-naphthylamine is a chemical compound that is part of the naphthylamine family. It is a compound of interest in various chemical reactions and has been studied for its reactivity and potential applications in synthesizing complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to benzylidene-2-naphthylamine involves various strategies. For instance, the synthesis of functionalized 1-amino-2-naphthalenecarboxylic acid derivatives from enamines and alkynes through a benzannulation strategy is one approach . Another method includes the synthesis of benzo[c]-naphto[f]dithiazepine from N-phenyl β-naphthylamine, which provides insights into the angular structure of the molecule . Additionally, the synthesis of benz[e]naphtho[1,2-b]azepine and naphtho[1,2-b]azepine derivatives from N-allyl-N-benzyl substituted α-naphthylamines using various intramolecular reactions demonstrates the versatility of naphthylamine derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of benzylidene-2-naphthylamine and its derivatives has been studied using various spectroscopic techniques. For example, the structure of benzo[c]-naphto[f]dithiazepine was investigated using infrared spectroscopy, which suggested an angular shape for the molecule . The structure of synthesized compounds in the study of the reaction of benzylidene-2-naphthylamine with ethyl esters has been confirmed by IR, UV, and mass spectra .

Chemical Reactions Analysis

Benzylidene-2-naphthylamine undergoes various chemical reactions. It reacts with ethyl β-(3-ethyl)-β-oxopropionate to give multiple products, including the ethyl ester of α-(2-naphthylamino)benzyl-β-(3-pyridyl)-β-oxopropionic acid and others, with the reaction pathways discussed in the literature . Similarly, arylidene-2-naphthylamines react with ethyl furoylacetate to form noncyclic amino keto esters and esters of the benzo[f]quinoline series . The reaction of arylidene-2-naphthylamines with the ethyl ester of (2-quinolyl)-β-oxopropionic acid leads to the synthesis of ethyl esters of 1-(2-quinolyl)-3-arylbenzo[f]quinoline-2-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylidene-2-naphthylamine derivatives can be inferred from their reactivity and the conditions under which they are synthesized. For example, the synthesis of benzo[f]quinoline derivatives by condensation of N-arylmethylene-2-naphthylamines with acetylcyclohexane and 1-acetylcyclohexene indicates that these compounds can be obtained under mild conditions, and their properties can be manipulated by varying the reaction conditions . The thermal cyclization of N-[2-(2-propenyl)-1-naphthyl] ketenimines to form dibenz[b,h]acridines and benzo[h]quinolines suggests that these compounds have thermal stability that allows for such transformations .

Scientific Research Applications

Application in Organic Chemistry: Synthesis of C-Purine Nucleosides Analogues

  • Summary of the Application: Benzylidene-2-naphthylamine is used as a ribonolactone protecting group in the synthesis of C-purine nucleosides analogues . These analogues are often used in medicinal chemistry due to their biological activity.
  • Results or Outcomes: The use of Benzylidene-2-naphthylamine in this context aids in the successful synthesis of C-purine nucleosides analogues . The specific results, including any quantitative data or statistical analyses, were not provided in the source.

Application in Polymer Chemistry: Synthesis of Benzylidene-Containing Polymers

  • Summary of the Application: Benzylidene-2-naphthylamine is used in the synthesis of new methacrylic monomers and polymers . These polymers have potential applications in nanooptics, photonics, nanochemistry, and nanobiotechnology .
  • Methods of Application or Experimental Procedures: The synthesis of benzylidene-containing polymers involves a three-step approach, including condensation, preparation of methacrylic monomers, and their polymerization . The structures of all compounds are determined by 1H NMR and UV spectroscopy .
  • Results or Outcomes: The synthesized benzylidene-containing polymers exhibit photochemical and optical activities .

Application in 3D Printing: Photoinitiators for 3D Printing Applications

  • Summary of the Application: Benzylidene-2-naphthylamine is used in the synthesis of one-component cationic photoinitiators for 3D printing applications . These photoinitiators are based on tunable benzylidene scaffolds .
  • Methods of Application or Experimental Procedures: The photoinitiators are synthesized in one step via classical aldol condensation reactions . They can efficiently decompose under irradiation from UV to visible regions of the spectrum .
  • Results or Outcomes: The new benzylidene iodonium salts can photoinitiate the polymerization of vinyl ethers and epoxy monomers under LED@365 and LED@405 irradiation . They can simultaneously initiate and monitor the polymerization process according to the change of fluorescence during the photocuring process .

Application in Photocatalysis: Conversion of Benzylamine to N-Benzylidene Benzylamine

  • Summary of the Application: Benzylidene-2-naphthylamine is used in the high-efficiency conversion of benzylamine (BA) to N-benzylidene benzylamine (NBBA) under visible light irradiation .
  • Methods of Application or Experimental Procedures: The specific methods and procedures were not detailed in the source, but the general process involves the use of Benzylidene-2-naphthylamine in a photocatalytic reaction under visible light irradiation .
  • Results or Outcomes: The use of Benzylidene-2-naphthylamine in this context aids in the successful conversion of benzylamine to N-benzylidene benzylamine .

Application in Sonochemistry: Synthesis of Benzylidene Derivatives of Enolizable Carbonyls

  • Summary of the Application: Benzylidene-2-naphthylamine is used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls featuring barbituric acid derivatives, pyrazole-5-one, and rhodanine in aqueous ethanol .
  • Methods of Application or Experimental Procedures: The synthesis involves a direct sp3 C–H olefination reaction of enolizable carbonyls . The structures of the synthesized compounds are validated using 1H-NMR and 13C-NMR spectroscopy .
  • Results or Outcomes: The sonochemical synthesis method enables the synthesis of various benzylidene derivatives .

Safety And Hazards

Benzylidene-2-naphthylamine is hazardous to the aquatic environment and has long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be handled in a well-ventilated place, and suitable protective clothing should be worn .

Future Directions

While specific future directions for Benzylidene-2-naphthylamine are not mentioned in the search results, it is noted that it is used for research and development purposes . This suggests that it may have potential applications in various fields of study.

properties

IUPAC Name

N-naphthalen-2-yl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIGNOCMDJFFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306409
Record name Benzylidene-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylidene-2-naphthylamine

CAS RN

891-32-7
Record name 891-32-7
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Record name Benzylidene-2-naphthylamine
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Record name N-BENZYLIDENE-2-NAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Mitra, SMS Chauhan, MV George - The Journal of Organic …, 1980 - ACS Publications
… Thermolysis of l-(phenylazo)-jV-benzylidene-2-naphthylamine (3a), by refluxing in toluene for 12 h, in the absence of any catalyst gave a 60% yield of 1 -anilino-2-phenylnaphth[ 1,2-d]…
Number of citations: 10 pubs.acs.org
KN Gusak, NG Kozlov, RD Sauts… - Chemistry of Heterocyclic …, 1996 - Springer
… In the present work, we studied the condensation of benzylidene-2-naphthylamine (I) with the pyridine analog of the previously used ketoesters, namely, ethyl ~-(3-pyridyl)-/3-…
Number of citations: 1 link.springer.com
NG Kozlov, LS Yakubovich, VL Murashko - Russian Journal of …, 2000 - Springer
… We established in [5] that the reaction of ester I with N-benzylidene-2-naphthylamine and its derivatives proceeded in several stages and resulted in various compounds. First arises …
Number of citations: 4 link.springer.com
NS Kozlov, GV Vorob'eva, IP Mikhailova - Chemistry of Heterocyclic …, 1979 - Springer
… Benzylidene-2-naphthylamine reacts with I only upon heating to form amino ketone IIIa. At the same time, significant amounts of B-naphthylamine, whose formation probably occurs …
Number of citations: 3 link.springer.com
NS Kozlov, OD Zhikhareva, IP Stremok - Chemistry of Heterocyclic …, 1974 - Springer
… It is shown that the only product in the condensation of benzylidene-2-naphthylamine with … we have investigated the condensation of benzylidene-2-naphthylamine (I) with methyl ethyl …
Number of citations: 1 link.springer.com
NS Kozlov, LF Gladchenko, GP Korotyshova - Chemistry of Heterocyclic …, 1980 - Springer
… A mixture of 0.01 mole of N-benzylidene-2-naphthylamine and 0.01 mole of ethyl 6-phenyl- or 6-(pmethoxyphenyl)-2,4-dioxoeyclohexane-1-carboxylate in 15.20 ml of alcohol was …
Number of citations: 1 link.springer.com
A Schönberg, A Schönberg - 1968 - Springer
Ultraviolet irradiation [1] of the Schiff’s base N-benzylidene-2-naph-thylamine (1) in ethanol in the presence of air gave as the main product (30–40% yield) a crystalline material of mp …
Number of citations: 0 link.springer.com
DGI Felton, GM Timmis - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… to cause non-basic or weakly basic derivatives of 2-naphthylamine, viz., NN-di-:!'-acet oxyet hyl-2-napht h ylamine, 2-acet amidonapht halene, or N-benzylidene-2naphthylamine, to …
Number of citations: 4 pubs.rsc.org
E Boyland, D Manson - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… If N-benzylidene-2-naphthylamine in aqueous suspension or in acetonitrile was treated with the per-acid, 2-amino-l-naphthyl phosphate was formed. From these results it appears that …
Number of citations: 30 pubs.rsc.org
KN Gusak, NG Kozlov - Russian Journal of Organic Chemistry, 2007 - Springer
… in the same way as with amino derivatives of furoylacetates XIa–XIe a C–C bond in the molecule of aminoketoester XVIII suffered cleavage generating benzylidene-2-naphthylamine (Ia…
Number of citations: 7 link.springer.com

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